molecular formula C10H7N3O4 B2866030 1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid CAS No. 68287-79-6

1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B2866030
CAS No.: 68287-79-6
M. Wt: 233.183
InChI Key: FHLYLGPMPNMDKU-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)-1H-pyrazole-4-carboxylic acid is an organic compound characterized by a pyrazole ring substituted with a nitrophenyl group and a carboxylic acid group

Scientific Research Applications

1-(4-Nitrophenyl)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:

Safety and Hazards

While specific safety and hazard information for “1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid” is not available, similar compounds can pose risks. For example, 4-Nitrophenyl chloroformate is considered hazardous and can cause severe skin burns and eye damage, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

It is known that nitrophenyl compounds can participate in various biochemical reactions . For instance, 4-nitrophenol, a structurally similar compound, is a product of enzymatic cleavage of several synthetic substrates . This suggests that 1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid could interact with enzymes, proteins, and other biomolecules in a similar manner.

Cellular Effects

Nitrophenyl compounds have been shown to influence cell function . For example, 4-nitrophenol can affect various types of cells and cellular processes . It would be interesting to investigate whether this compound has similar effects.

Molecular Mechanism

Nitrophenyl compounds are known to participate in various chemical reactions, such as free radical reactions and nucleophilic substitutions . These reactions could potentially explain how this compound exerts its effects at the molecular level.

Temporal Effects in Laboratory Settings

It is known that nitrophenol compounds can undergo various chemical reactions over time . Therefore, it would be interesting to study the stability, degradation, and long-term effects of this compound on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

It is known that the effects of chemical compounds can vary with different dosages . Therefore, it would be interesting to study the threshold effects, as well as any toxic or adverse effects at high doses, of this compound in animal models.

Metabolic Pathways

Nitrophenyl compounds are known to participate in various metabolic reactions . Therefore, it would be interesting to study the metabolic pathways that this compound is involved in, including any enzymes or cofactors that it interacts with.

Transport and Distribution

It is known that chemical compounds can be transported and distributed within cells and tissues via various mechanisms . Therefore, it would be interesting to study how this compound is transported and distributed within cells and tissues.

Subcellular Localization

It is known that chemical compounds can be localized in specific compartments or organelles within cells . Therefore, it would be interesting to study the subcellular localization of this compound and any effects on its activity or function.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of 4-nitrophenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent oxidation. The reaction conditions often include the use of solvents such as ethanol and catalysts like acetic acid to facilitate the cyclization process .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Nitrophenyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Ester derivatives.

Comparison with Similar Compounds

Uniqueness: 1-(4-Nitrophenyl)-1H-pyrazole-4-carboxylic acid is unique due to the specific positioning of the nitrophenyl and carboxylic acid groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound in research and industry .

Properties

IUPAC Name

1-(4-nitrophenyl)pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O4/c14-10(15)7-5-11-12(6-7)8-1-3-9(4-2-8)13(16)17/h1-6H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHLYLGPMPNMDKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=C(C=N2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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